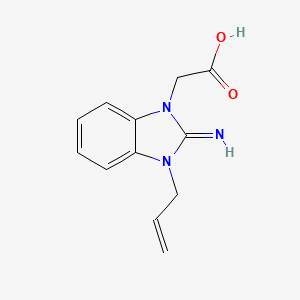
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a compound with the molecular formula C15H14N2O . It is a derivative of benzoxazole, a class of compounds known for their diverse therapeutic properties .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in many research studies . A variety of methods have been reported, including the use of Vilsmeier–Haack reagent , a versatile reagent in organic chemistry used to formylate various heterocyclic compounds of medicinal interest.Molecular Structure Analysis
The molecular structure of this compound can be determined from its InChI code: 1S/C16H16N2O/c1-9-6-11(3)15-14(7-9)18-16(19-15)12-5-4-10(2)13(17)8-12/h4-8H,17H2,1-3H3 .Scientific Research Applications
Non-Linear Optical Applications
4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline and its related compounds have been studied for their potential in non-linear optical (NLO) applications. Specifically, certain binary adducts synthesized using related aniline derivatives have shown acentric packing, indicating potential for use in NLO applications. These materials maintain stability at high temperatures and exhibit transparency across a wide spectrum range, making them suitable for various optical applications (Draguta et al., 2015).
Corrosion Inhibition
Compounds structurally similar to this compound, specifically bipyrazolic-type organic compounds, have been studied for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have explored their inhibition efficiencies and reactive sites, contributing to the understanding of how these compounds can prevent corrosion in various materials (Wang et al., 2006).
Advanced Coating Materials
Certain aniline-dimer-based benzoxazines, closely related to this compound, have been synthesized and evaluated for their electrochemical properties. These compounds exhibit promising characteristics for use in advanced corrosion-resistant coatings due to their outstanding corrosion resistance and ability to facilitate the formation of a protective metal oxide layer on surfaces (Li et al., 2018).
Electronic Structure and Photoreactivity Studies
The electronic structures of certain benzoxazole derivatives and their photoinduced cycloaddition reactions have been studied, providing insights into the potential use of these compounds in various chemical and material science applications. These studies help understand the reactivity and interaction of these compounds with other substances under different conditions (Ling et al., 1998).
Electroluminescence and Emitting Materials
Benzoxazole derivatives have been designed and synthesized as emitting amorphous molecular materials, demonstrating potential in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, high glass-transition temperatures, and the ability to emit multicolor light, including white. They serve as promising candidates for use in various EL applications (Doi et al., 2003).
Mechanism of Action
Future Directions
Benzoxazole derivatives, including 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline, continue to be a focus of research due to their diverse therapeutic properties. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for therapeutic use .
properties
IUPAC Name |
4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)14-13(8-9)17-15(18-14)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTZWQOQFBSEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266474 |
Source


|
| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293738-18-8 |
Source


|
| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)


![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)


![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)